molecular formula C6H10FNO B14789662 5-Fluoro-1-methylpiperidin-3-one

5-Fluoro-1-methylpiperidin-3-one

Cat. No.: B14789662
M. Wt: 131.15 g/mol
InChI Key: NVKSDTXAVMKHCB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylpiperidin-3-one is a fluorinated piperidinone derivative. Piperidinones are a class of compounds that contain a six-membered ring with one nitrogen atom and a ketone group. The fluorine atom in this compound adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methylpiperidin-3-one typically involves the fluorination of a piperidinone precursor. One common method is the reaction of 1-methylpiperidin-3-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methylpiperidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methylpiperidin-3-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

5-fluoro-1-methylpiperidin-3-one

InChI

InChI=1S/C6H10FNO/c1-8-3-5(7)2-6(9)4-8/h5H,2-4H2,1H3

InChI Key

NVKSDTXAVMKHCB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(=O)C1)F

Origin of Product

United States

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